2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
2-Fluoro-N-(2-methoxyphenyl)-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (CAS: 451482-07-8) is a benzamide derivative with the molecular formula C₂₀H₂₃FN₂O₄S and a molecular weight of 406.471 g/mol . Its structure features a fluorinated benzamide core, a 2-methoxyphenyl amide group, and a 4-methylpiperidinylsulfonyl substituent at the 5-position of the benzene ring. This compound is commercially available for research purposes with a purity of ≥90% and is primarily utilized in medicinal chemistry and structural biology studies .
Properties
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-14-9-11-23(12-10-14)28(25,26)15-7-8-17(21)16(13-15)20(24)22-18-5-3-4-6-19(18)27-2/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIHKORLKNEBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable methoxyphenyl precursor with a fluorinating agent to introduce the fluorine atom.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base to form the sulfonyl-substituted benzamide.
Piperidinyl Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Substituents
The sulfonamide group in benzamide derivatives is a critical pharmacophore for modulating target affinity and selectivity. Below is a comparison of key structural analogs:
Key Observations :
- The 4-methylpiperidinylsulfonyl group in the target compound distinguishes it from analogs with bulkier or more polar sulfonamide substituents (e.g., 4-nitrophenylsulfonyl in HIV-1 Vif inhibitors) . This substitution may enhance blood-brain barrier penetration due to the lipophilic piperidine ring.
- CCG258205 (from ) shares a benzamide core but replaces the sulfonamide with a benzo[d][1,3]dioxol-5-yloxy-piperidinyl group, demonstrating high potency against GRK2. This highlights the importance of substituent flexibility in kinase targeting .
- The HIV-1 Vif inhibitors () prioritize electron-withdrawing groups (e.g., nitro) on the sulfonamide for enhanced binding to viral proteins, contrasting with the target compound’s neutral 4-methylpiperidine moiety .
Physicochemical Properties
- Solubility and Lipophilicity : The 4-methylpiperidinylsulfonyl group increases lipophilicity (predicted logP ≈ 3.5) compared to analogs with polar sulfonamides (e.g., 4-nitrophenylsulfonyl derivatives, logP ≈ 2.8) . This property may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization.
- Thermal Stability: No direct stability data are available for the target compound, but related sulfonamide benzamides (e.g., HIV-1 Vif inhibitors) exhibit decomposition temperatures >200°C, suggesting robustness under standard storage conditions .
Biological Activity
2-Fluoro-N-(2-methoxyphenyl)-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, a compound with the molecular formula C20H23FN2O4S, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 428.5 g/mol
- LogP : 1.5 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 8
- Rotatable Bonds : 6
The compound's biological activity is primarily attributed to its interaction with various biological targets, including:
- Tyrosine Kinases : Inhibitory effects on tyrosine kinases have been observed, which are crucial in cell signaling pathways related to growth and proliferation.
- Neurotransmitter Receptors : The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly in modulating dopaminergic or serotonergic pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, in studies involving glioma cells, the compound inhibited cell viability significantly compared to controls.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties:
- Mechanism : It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB pathway in macrophages.
Case Studies
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Study on Glioma Cells :
- A study conducted on glioma cells revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. The mechanism involved activation of caspases and PARP cleavage.
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Inflammatory Models :
- In animal models of acute inflammation, administration of the compound led to reduced swelling and pain responses, suggesting its therapeutic potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
